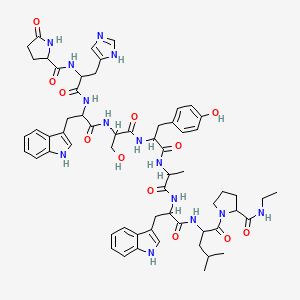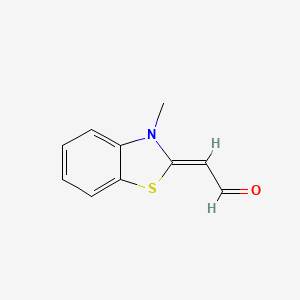![molecular formula C11H15NO3S B12121124 (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)
(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione is a chiral compound with a unique structure that includes a thiolane ring, a hydroxy group, and an amino group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a condensation reaction involving sulfur and an α-methylene carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via an oxidation reaction using appropriate oxidizing agents.
Attachment of the Amino Group: The amino group is introduced through a substitution reaction, where an amine reacts with the thiolane ring.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The methylphenyl group can be modified through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Coupling: Palladium catalysts, ligands, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.
Scientific Research Applications
(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione: Unique due to its specific chiral centers and functional groups.
Thiophene Derivatives: Similar in having a sulfur-containing ring but differ in the specific functional groups attached.
Phenylboronic Acid Derivatives: Similar in having aromatic groups but differ in the presence of boronic acid functional groups.
Uniqueness
This compound is unique due to its specific combination of a thiolane ring, hydroxy group, and amino group attached to a methylphenyl group. This combination of functional groups and chiral centers gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(3S,4R)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
NPXUDFWMDMCZRH-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@H]2CS(=O)(=O)C[C@H]2O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)


![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)



![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)

![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)
![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
